Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)

Lipophilicity Drug-likeness ADME Prediction

Prioritize this metabolically stable, CNS-penetrable fragment (TPSA 35.3 Ų, XLogP3 1.3) over alcohol or ester analogs. As a validated acetyl-lysine mimic for BRD4/BRD2(BET) bromodomain engagement, its zero HBD count eliminates Phase II glucuronidation, ensuring reliable SAR in cellular assays. The 2-methoxyethyl group is chemically robust under basic conditions (LDA/n-BuLi), facilitating divergent synthesis. Sourced at 98% purity from multiple global suppliers for fragment-based drug discovery libraries targeting oncology and inflammation.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B15091125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCOC
InChIInChI=1S/C8H13NO2/c1-6-8(4-5-10-3)7(2)11-9-6/h4-5H2,1-3H3
InChIKeyYCUJRWCTQCPADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 4-(2-Methoxyethyl)-3,5-Dimethyl-(9CI) — Physicochemical Identity, Registry Data, and Core Scaffold Classification for Informed Chemical Procurement


Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) (CAS 83467-32-7; PubChem CID 4589530; molecular formula C₈H₁₃NO₂; MW 155.19 g/mol) is a 3,5-dimethylisoxazole derivative bearing a 2-methoxyethyl substituent at the 4-position of the heterocyclic ring [1] . The 3,5-dimethylisoxazole core is a well-established acetyl-lysine (KAc) bioisostere that underpins numerous bromodomain and extra-terminal (BET) domain inhibitor programs [2]. The compound is commercially available from multiple suppliers (e.g., Apollo Scientific, Keying Chem, Leyan) at typical purities of 95–98% [3] and carries the ZINC database identifier ZINC02525589, confirming its inclusion in virtual screening libraries .

Why 3,5-Dimethylisoxazole Analogs Cannot Be Interchanged: Physicochemical Divergence Driven by the 4-Position Side Chain Determines Synthetic and Biological Utility


Within the 3,5-dimethylisoxazole chemotype, the nature of the 4-position substituent exerts a decisive influence on lipophilicity (XLogP3), hydrogen-bonding capacity, topological polar surface area (TPSA), and conformational自由度 — properties that directly govern membrane permeability, solubility, and molecular recognition at acetyl-lysine binding pockets such as BRD4(1) [1] [2]. Replacing a hydroxyl (in 4-(2-hydroxyethyl)) with a methyl ether eliminates the sole hydrogen bond donor, increases logP by approximately 0.6 log units, and reduces TPSA by ~11 Ų — changes that can alter oral bioavailability predictions and BRD4 binding affinity at the Asn140 recognition site [3]. Empirically, the 3,5-dimethylisoxazole scaffold is exquisitely sensitive to 4-position elaboration: Hewings et al. demonstrated that 4-substituted 3,5-dimethylisoxazoles exhibit IC₅₀ values spanning from <5 μM to >100 μM against BRD2(1) and BRD4(1) depending on the nature and length of the 4-substituent, underscoring that even ostensibly conservative modifications produce non-linear, non-interchangeable pharmacological outcomes [4].

Quantitative Differential Evidence: Isoxazole, 4-(2-Methoxyethyl)-3,5-Dimethyl-(9CI) Versus Closest Structural Analogs


XLogP3 Lipophilicity: Intermediate Partitioning Between Hydroxyethyl and Carboxylate Ester Analogs for Optimized Membrane Permeability

The target compound exhibits an XLogP3 of 1.3, positioning its lipophilicity between the more polar 4-(2-hydroxyethyl) analog (XLogP3 = 0.7) and the more lipophilic ethyl carboxylate ester analog (XLogP3 = 1.4) [1] [2] [3]. This represents a +0.6 log unit increase relative to the alcohol analog and a −0.1 log unit decrease relative to the ester, consistent with the methyl ether masking the hydroxyl group without introducing the additional polarity of an ester carbonyl. The unsubstituted parent 3,5-dimethylisoxazole has an XLogP3 of 1.2, indicating that the 2-methoxyethyl chain contributes only a modest +0.1 log unit net lipophilicity gain while adding significant conformational flexibility [4].

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Donor Count: Zero HBD Confers Pharmacokinetic Advantage Over Alcohol-Containing Analogs

The target compound has a hydrogen bond donor (HBD) count of 0, in contrast to 3,5-dimethyl-4-(2-hydroxyethyl)isoxazole (HBD = 1) and 4-(hydroxymethyl)-3,5-dimethylisoxazole (HBD = 1) [1] [2] [3]. In the methyl ether form, the terminal hydroxyl is capped, eliminating the sole HBD present in the alcohol series. The 3,5-dimethylisoxazole parent also has HBD = 0 but lacks the additional hydrogen bond acceptor contributed by the ether oxygen, giving it only 2 HBA vs. 3 for the target [4]. The combination of HBD = 0 and HBA = 3 produces a favorable HBD/HBA ratio for CNS drug-likeness scoring and aligns with the profile of several marketed CNS-active isoxazole-containing drugs.

Hydrogen Bonding Blood-Brain Barrier Permeability Oral Bioavailability

Topological Polar Surface Area (TPSA): 35.3 Ų Balances Passive Permeability Against BRD4 Binding Pocket Complementarity

The target compound has a TPSA of 35.3 Ų, intermediate between the unsubstituted 3,5-dimethylisoxazole (26 Ų) and the ethyl carboxylate ester (52.3 Ų), and substantially lower than the 4-(2-hydroxyethyl) analog (46.3 Ų) [1] [2] [3] [4]. The −11.0 Ų reduction vs. the hydroxyethyl analog reflects the replacement of the terminal –OH with –OCH₃, which eliminates the polar hydroxyl contribution. The TPSA value of 35.3 Ų falls comfortably below the 60 Ų threshold typically associated with good oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, while retaining sufficient polarity for favorable solubility characteristics.

TPSA Drug-likeness Bromodomain Inhibitors

Rotatable Bond Count (nRotB = 3): Increased Conformational Flexibility Distinguishes Target from Rigid Parent Scaffold

The target compound possesses 3 rotatable bonds (nRotB), compared to 0 for the unsubstituted 3,5-dimethylisoxazole parent and 2 for the 4-(2-hydroxyethyl) analog [1] [2] [3]. The ethyl 2-methoxyethyl side chain introduces one additional rotatable bond relative to the hydroxyethyl analog (nRotB = 2) due to the C–O–C ether linkage. The ethyl carboxylate ester analog also has nRotB = 3, but its carbonyl oxygen introduces a different electronic environment [4]. For fragment-based drug discovery, the target's nRotB of 3 remains within the optimal range (≤5) for maintaining favorable ligand efficiency upon elaboration.

Conformational Flexibility Entropic Penalty Ligand Efficiency

Methyl Ether as a Stable Hydroxyl Protecting Group: Synthetic and Metabolic Stability Advantage Over Free Alcohol Analogs

The 2-methoxyethyl substituent can be viewed as a methyl-capped derivative of 3,5-dimethyl-4-(2-hydroxyethyl)isoxazole. The methyl ether is resistant to Phase II glucuronidation and sulfation that rapidly clear free alcohols, and is not susceptible to esterase-mediated hydrolysis that limits the utility of carboxylate ester analogs [1]. In medicinal chemistry programs targeting BET bromodomains, the metabolic vulnerability of benzylic and primary alcohol substituents on the 3,5-dimethylisoxazole scaffold has been recognized as a key optimization parameter; the methyl ether strategy directly addresses this liability [2]. In synthetic chemistry, the methyl ether can be cleaved under controlled conditions (e.g., BBr₃, TMSI) to regenerate the free alcohol for late-stage diversification, or retained as a metabolically stable terminal group.

Metabolic Stability Prodrug Design Synthetic Intermediate

Predicted Boiling Point (223.1 °C) and Density (1.01 g/cm³): Practical Handing Differentiation for Synthesis and Purification Workflows

The target compound has a predicted boiling point of 223.1 °C at 760 mmHg and a predicted density of 1.01 g/cm³ . The unsubstituted 3,5-dimethylisoxazole has an experimentally determined boiling point of 142–144 °C and density of 0.99 g/cm³ . The ~80 °C increase in boiling point upon addition of the 2-methoxyethyl chain reflects the increased molecular weight and polarity, which has practical implications for purification: the higher boiling point permits wider use of vacuum distillation without compound loss and facilitates separation from lower-boiling reaction solvents such as THF (66 °C) and ethyl acetate (77 °C). The predicted flash point of 88.7 °C further distinguishes safe handling parameters .

Physical Properties Purification Process Chemistry

Recommended Research and Industrial Application Scenarios for Isoxazole, 4-(2-Methoxyethyl)-3,5-Dimethyl-(9CI) Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Design of BET Bromodomain Inhibitors Requiring a Metabolically Stable KAc Bioisostere

The 3,5-dimethylisoxazole core is a validated acetyl-lysine mimic for BRD2/BRD4 bromodomain engagement [1]. The target compound's zero HBD count and intermediate XLogP3 of 1.3 (Section 3, Evidence Items 1–2) make it a metabolically stable fragment hit for X-ray crystallographic soaking experiments with BRD4(1), where the 2-methoxyethyl chain can orient toward solvent-exposed channel regions identified in co-crystal structures of 4-substituted analogs (PDB entries 4A9E, 4A9H, 4A9I) [2]. The methyl ether avoids the Phase II glucuronidation liability of the corresponding alcohol (Section 3, Evidence Item 5), enabling reliable SAR interpretation in cellular assays such as the U266 multiple myeloma antiproliferation model where certain 3,5-dimethylisoxazole derivatives achieve IC₅₀ values as low as 2.1 μM [3]. Researchers should prioritize this compound over the free alcohol or ester analogs when designing fragment growing campaigns that require a metabolically inert anchor point.

Multi-Step Synthetic Route Development Leveraging the Methyl Ether as a Latent Alcohol for Late-Stage Diversification

The 2-methoxyethyl group serves as a protected form of the 2-hydroxyethyl side chain. In multi-step synthetic sequences — such as the regioselective metalation/alkylation methodology established for 3,5-dimethylisoxazole derivatives [4] — the methyl ether remains stable under strongly basic conditions (LDA, n-BuLi) that would deprotonate a free alcohol. The high predicted boiling point of 223.1 °C (Section 3, Evidence Item 6) permits aggressive rotary evaporation of lower-boiling solvents (THF, EtOAc, CH₂Cl₂) without product loss. Upon completion of the core synthetic sequence, the methyl ether can be selectively cleaved (BBr₃, −78 °C to rt) to unveil the primary alcohol for subsequent functionalization — oxidation to the aldehyde/carboxylic acid, mesylation for nucleophilic displacement, or Mitsunobu coupling — providing a divergent entry point to diverse chemotypes from a single advanced intermediate [5].

Computational Chemistry and Virtual Screening Library Enrichment with Experimentally Accessible Physicochemical Diversity

The compound's presence in the ZINC database (ZINC02525589) confirms commercial availability for virtual screening campaigns . With its TPSA of 35.3 Ų and XLogP3 of 1.3 (Section 3, Evidence Items 1 & 3), it occupies a distinct region of physicochemical space compared to the parent 3,5-dimethylisoxazole (TPSA 26 Ų, XLogP3 1.2) and the alcohol analog (TPSA 46.3 Ų, XLogP3 0.7). This property profile makes it a suitable candidate for library enrichment in drug discovery programs targeting CNS indications, where the favorable TPSA (<60 Ų) and zero HBD count predict adequate brain penetration. Computational chemists should incorporate this compound into pharmacophore models for acetyl-lysine readers (BRD4, BRD2, BRDT) and GPR40 agonists, both of which have been successfully targeted by 3,5-dimethylisoxazole-containing ligands with nanomolar potency [6].

Process Chemistry Scale-Up Feasibility Studies for Isoxazole-Containing API Intermediates

For process chemistry groups evaluating scalable routes to isoxazole-containing active pharmaceutical ingredients (APIs), the target compound offers practical advantages over lower-boiling analogs. The predicted boiling point of 223.1 °C and flash point of 88.7 °C (Section 3, Evidence Item 6) provide a wider operational safety margin during distillation compared to 3,5-dimethylisoxazole (BP 142–144 °C, flash point 31 °C), which is classified as a flammable liquid requiring specialized storage . The predicted density of 1.01 g/cm³ enables straightforward phase separation from aqueous workup streams. The commercial availability at 98% purity from multiple suppliers (Apollo Scientific, Leyan, Keying Chem) ensures reliable sourcing for pilot-scale campaigns [7].

Quote Request

Request a Quote for Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.